molecular formula C18H30ClNO B13773669 Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride CAS No. 7192-70-3

Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride

Cat. No.: B13773669
CAS No.: 7192-70-3
M. Wt: 311.9 g/mol
InChI Key: YUDLWFPFOIMWPQ-UHFFFAOYSA-N
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Description

Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amine functional group, with additional allyloxy and tetraethyl substitutions. The hydrochloride form of this compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride typically involves the reaction of benzyl chloride with ammonia in an aqueous solution. This reaction can be catalyzed by various agents, including Raney nickel, to enhance the yield and efficiency . Another method involves the reduction of benzonitrile or the reductive amination of benzaldehyde .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation of benzonitrile or the reaction of benzaldehyde with ammonia in the presence of hydrogen and catalysts . These methods are preferred due to their scalability and cost-effectiveness.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylamine, 4-(allyloxy)-N,N,3,5-tetraethyl-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

7192-70-3

Molecular Formula

C18H30ClNO

Molecular Weight

311.9 g/mol

IUPAC Name

(3,5-diethyl-4-prop-2-enoxyphenyl)methyl-diethylazanium;chloride

InChI

InChI=1S/C18H29NO.ClH/c1-6-11-20-18-16(7-2)12-15(13-17(18)8-3)14-19(9-4)10-5;/h6,12-13H,1,7-11,14H2,2-5H3;1H

InChI Key

YUDLWFPFOIMWPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OCC=C)CC)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

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